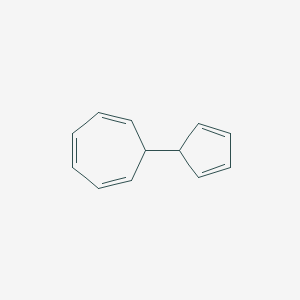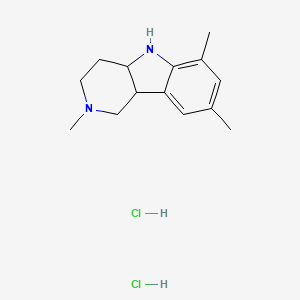
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of carbolines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves several steps. One common method includes the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Common reagents for these reactions include borane complexes, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparaison Avec Des Composés Similaires
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride can be compared with other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . These compounds share a similar core structure but differ in their substituents and biological activities. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
40431-55-8 |
|---|---|
Formule moléculaire |
C14H22Cl2N2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2,6,8-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-9-6-10(2)14-11(7-9)12-8-16(3)5-4-13(12)15-14;;/h6-7,12-13,15H,4-5,8H2,1-3H3;2*1H |
Clé InChI |
BZIGHUMLVDZQIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C3CN(CCC3N2)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14653864.png)
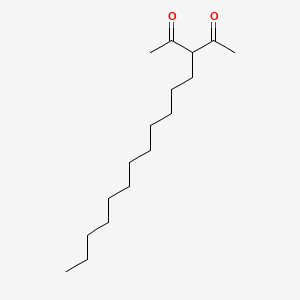
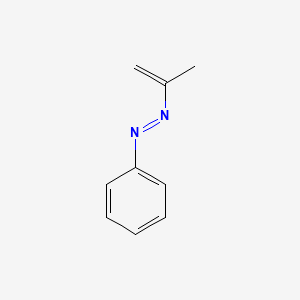


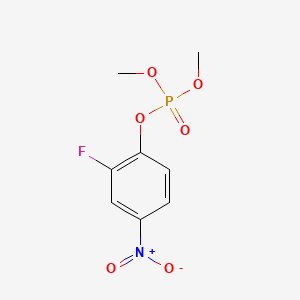
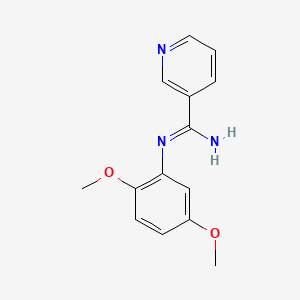


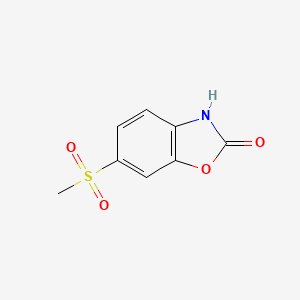
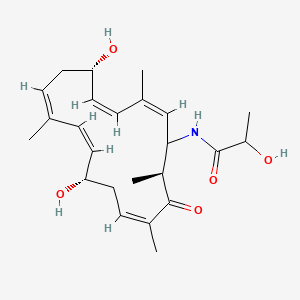
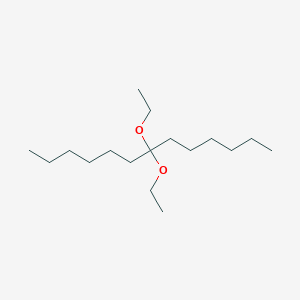
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
